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Compound of Interest

Compound Name: 2-Chloro-4-methoxypyrimidin-5-ol

Cat. No.: B11920148

Get Quote

Executive Summary
2-Chloro-4-methoxypyrimidin-5-ol (CAS: 2250240-81-2) is a highly functionalized pyrimidine

derivative characterized by a rare substitution pattern: a chlorine atom at C2, a methoxy group

at C4, and a hydroxyl group at C5.[1] Unlike common pyrimidine intermediates used in bulk

drug manufacturing, this compound represents a frontier in Late-Stage Functionalization (LSF).

Its primary significance lies in its synthesis history. First efficiently accessed in 2018–2019 by

the Ritter Group (Max-Planck-Institut für Kohlenforschung), its existence serves as a proof-of-

concept for direct C–H oxygenation of electron-deficient heterocycles. For drug developers, this

molecule offers a strategic scaffold for designing kinase inhibitors and antifungal agents where

the 5-hydroxyl group acts as a bioisostere for phenols or a handle for further derivatization.
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Property Specification

IUPAC Name 2-Chloro-4-methoxy-5-pyrimidinol

CAS Number 2250240-81-2

Formula C₅H₅ClN₂O₂

Molecular Weight 160.56 g/mol

Key Functionality
Orthogonal reactivity (Cl for SnAr, OH for

etherification)

Discovery & History: The C–H Activation
Breakthrough
The history of 2-Chloro-4-methoxypyrimidin-5-ol is not one of gradual evolution but of a

specific methodological breakthrough in organic synthesis.

The Challenge of the 5-Position
Historically, introducing a hydroxyl group at the 5-position of a pyrimidine ring has been

synthetically arduous.

Electrophilic Aromatic Substitution (SEAr): The pyrimidine ring is electron-deficient, making it

poor at accepting electrophiles (like oxidants) at the 5-position.

Nucleophilic Aromatic Substitution (SnAr): While the 2- and 4-positions are active for SnAr,

the 5-position is not, preventing direct displacement of halides by hydroxide.

De Novo Synthesis: Traditional routes required constructing the ring from acyclic precursors

(e.g., condensing formamidines with functionalized malonates), which limits structural

diversity late in a drug discovery campaign.

The 2019 Ritter Protocol
The compound was brought into the spotlight by Jonas Börgel and Tobias Ritter in their seminal

work on Late-Stage Aromatic C–H Oxygenation. Published in J. Am. Chem. Soc.[2][3][4] (2018)
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and detailed in Börgel's 2019 dissertation, they utilized bis(methanesulfonyl) peroxide to

directly install a mesylate group onto the deactivated pyrimidine core.

Discovery Context: The molecule was synthesized to demonstrate that even highly

deactivated, drug-like heterocycles could be oxygenated directly without pre-

functionalization.

Mechanism: The reaction proceeds via a charge-transfer complex or a radical pathway

(mediated by a Ruthenium photocatalyst), overcoming the electronic bias of the pyrimidine

ring.

Chemical Synthesis & Methodologies
A. The Modern "Ritter" Route (Direct C-H Oxygenation)
This is the most direct method to access the compound from the commercially available 2-

chloro-4-methoxypyrimidine.

Reaction Logic:

Mesyloxylation: Use of bis(methanesulfonyl) peroxide acts as an electrophilic source of the

mesyl group.[5]

Hydrolysis: The resulting mesylate is chemically labile enough to be hydrolyzed to the free

alcohol under basic conditions.

Reaction Conditions

2-Chloro-4-methoxypyrimidine
(Commercial Starting Material)

Intermediate:
2-Chloro-4-methoxy-5-mesyloxypyrimidine

C-H Oxygenation
(THF/HFIP, 0°C)

Bis(methanesulfonyl) peroxide
(MesO)2

Target:
2-Chloro-4-methoxypyrimidin-5-ol

Hydrolysis
(NaOH/MeOH)

Direct Functionalization High Atom Economy
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Figure 1: The direct C-H oxygenation pathway established by the Ritter group.

B. Detailed Experimental Protocol
Based on the Ritter Group methodology (J. Am. Chem. Soc. 2018, 140, 16026).

Step 1: Synthesis of Mesylate Intermediate

Setup: Flame-dry a Schlenk flask and purge with Argon.

Reagents: Charge with 2-chloro-4-methoxypyrimidine (1.0 equiv) and dry THF (0.4 M

concentration).

Oxidant Addition: Cool to 0°C. Add bis(methanesulfonyl) peroxide (1.0–1.2 equiv).

Reaction: Stir at 0°C to room temperature. The reaction may require a photocatalyst

(Ru(bpy)₃(PF₆)₂) and blue LED irradiation if the substrate is extremely electron-deficient,

though the methoxy group activates the ring slightly.

Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[6][7][8][9]

Step 2: Hydrolysis to Alcohol

Dissolution: Dissolve the crude mesylate in Methanol/THF (1:1).

Base Hydrolysis: Add NaOH (2M, 2.0 equiv) dropwise at 0°C.

Completion: Monitor by TLC/LC-MS. The mesyl group (OMs) is cleaved to reveal the

hydroxyl (OH).

Purification: Acidify carefully to pH 5-6 with dilute HCl. Extract with DCM.[9][10] Purify via

silica gel chromatography (Eluent: EtOAc/Hexanes).

Applications in Drug Discovery[3][4][6]
Scaffold Hopping & Bioisosterism
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The 5-hydroxypyrimidine moiety is a potent bioisostere for phenol groups found in natural

products and tyrosine kinase inhibitors.

Acidity: The pKa of the 5-OH is influenced by the adjacent nitrogens, making it more acidic

than a typical phenol, which can enhance binding interactions in enzyme pockets.

Metabolic Stability: Unlike phenols, which are prone to rapid glucuronidation, the pyrimidine

core offers altered metabolic profiles.

Modular Synthesis (The "Cl" Handle)
The presence of the 2-Chloro substituent is critical. It allows the molecule to serve as a

"linchpin":

Step 1: Use the 5-OH to attach a solubilizing tail or a specific binding motif (via Mitsunobu

reaction or alkylation).

Step 2: Perform SnAr displacement of the 2-Cl with an amine to generate the final drug

candidate (e.g., mimicking the structure of Palbociclib or Abemaciclib analogs).

Metabolite Standards
As regulatory agencies (FDA/EMA) require the identification of all metabolites >10% of parent

drug exposure, this compound serves as a reference standard for drugs containing the 2-

chloro-4-methoxypyrimidine motif (e.g., specific herbicides or novel kinase inhibitors) that

undergo oxidative metabolism.

Analytical Characterization
Derived from literature data for analogous 5-oxygenated pyrimidines.
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Technique Expected Signal / Characteristic

1H NMR (DMSO-d6)
δ ~8.2 ppm (s, 1H, H-6 proton); δ ~3.9 ppm (s,

3H, O-CH3); δ ~10.5 ppm (br s, 1H, OH).

13C NMR
Signals expected at ~160 ppm (C-4), ~155 ppm

(C-2), ~145 ppm (C-6), ~135 ppm (C-5).

Mass Spectrometry
[M+H]+ = 161.01. Distinct chlorine isotope

pattern (3:1 ratio of 161:163).

Appearance White to off-white solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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